Azetidine-2-carboxamide hydrochloride
Description
Significance of Azetidine (B1206935) Core in Medicinal Chemistry and Organic Synthesis
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.net Its significance stems from a combination of molecular rigidity and chemical stability, which can impart favorable pharmacological properties to drug candidates. researchgate.netenamine.net The inherent ring-strain energy of the azetidine moiety provides a unique three-dimensional structure that can enhance binding to biological targets. researchgate.net This has led to the incorporation of the azetidine core into a variety of bioactive compounds and approved drugs. nih.govlifechemicals.com
One of the most well-known examples is Azelnidipine, a calcium channel blocker used for treating hypertension. enamine.net The presence of the azetidine structure is crucial for its therapeutic effect. The rigid conformation of the ring helps to properly orient other functional groups on the molecule, potentially leading to higher binding affinity and selectivity for its target. enamine.net The growing interest in azetidine-containing derivatives is evident from their frequent inclusion in the development of new synthetic methodologies. researchgate.net
Table 1: Physicochemical Properties of Azetidine-2-carboxamide (B111606)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈N₂O | nih.gov |
| Molecular Weight | 100.12 g/mol | nih.gov |
| IUPAC Name | azetidine-2-carboxamide | nih.gov |
| CAS Number | 130973-78-3 | nih.gov |
Azetidine-2-carboxamide Hydrochloride as a Key Research Intermediate
This compound serves as a crucial starting material or intermediate in the synthesis of various target molecules, particularly in the field of drug discovery. Its structure provides a robust scaffold that can be chemically modified to create libraries of compounds for screening against biological targets.
A significant area of research involves the use of (R)-azetidine-2-carboxamide derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.gov STAT3 is a protein that has been implicated in the development of various cancers, making it an attractive target for therapeutic intervention. aacrjournals.org Researchers have optimized previously developed proline-based inhibitors by replacing the five-membered proline ring with the four-membered azetidine-2-carboxamide core. acs.orgnih.gov This structural modification resulted in analogues with sub-micromolar potency, representing a significant improvement in inhibitory activity against STAT3. acs.orgnih.gov Specifically, changing from a proline-amide to an azetidine-2-carboxamide analogue led to more than a four-fold increase in potency in in-vitro tests measuring STAT3 DNA-binding activity. nih.gov These findings highlight the value of the azetidine-2-carboxamide scaffold in developing new chemical entities for cancer therapy. acs.orgaacrjournals.org
Furthermore, derivatives of azetidine-2-carboxamide have been instrumental in the discovery of agonists for the Takeda G-protein receptor 5 (TGR5), also known as GPBAR1. nih.gov This receptor plays a key role in metabolic pathways, and its activation is being explored as a potential treatment for diabetes and metabolic syndrome. nih.gov A comprehensive research effort identified a potent, selective, and bioavailable TGR5 agonist based on a trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide structure. nih.gov This demonstrates the compound's role as a versatile intermediate for creating novel therapeutic agents targeting a range of diseases.
Historical Context of Azetidine-2-carboxylic Acid Research
The story of this compound is built upon the foundational research of its parent compound, azetidine-2-carboxylic acid. This non-proteinogenic amino acid was first identified in 1955 by L. Fowden from extracts of the leaves of Convallaria majalis (Lily-of-the-valley). uts.edu.aunih.govnih.govportlandpress.com This discovery marked the first identification of a naturally occurring azetidine. uts.edu.au
Azetidine-2-carboxylic acid is a structural analogue of the proteinogenic amino acid proline, with the primary difference being its four-membered ring compared to proline's five-membered ring. wikipedia.org This structural similarity allows it to be mistakenly incorporated into proteins in place of proline, a characteristic that made it a subject of interest for toxicologists and protein chemists. uts.edu.au The incorporation of this "impostor" amino acid can lead to the formation of abnormal proteins with altered structures and impaired biological functions. uts.edu.aursc.org This property has made azetidine-2-carboxylic acid a useful tool in research for studying proteotoxic and endoplasmic reticulum (ER) stress. uts.edu.aumedchemexpress.com
Early synthetic routes to produce optically inactive azetidine-2-carboxylic acid involved the cyclization of intermediates derived from gamma-aminobutyric acid (GABA). wikipedia.org Later methods established pathways to create optically active forms from precursors like α,γ-diaminobutyric acid dihydrochloride. wikipedia.org The compound has also been found in other plants, including those from the bean family (Fabaceae) and in small amounts in beets. wikipedia.org
Stereoselective and Enantioselective Synthesis Strategies
The creation of enantioenriched azetidine derivatives is a significant area of research in organic synthesis. acs.org Strategies often focus on the asymmetric synthesis of the foundational precursor, azetidine-2-carboxylic acid, and its derivatives, from which azetidine-2-carboxamide can be readily obtained.
Asymmetric Synthesis of Azetidine-2-carboxylic Acid and its Derivatives
The asymmetric synthesis of azetidine-2-carboxylic acid is pivotal for accessing enantiomerically pure azetidine-2-carboxamide. Key strategies include creating the heterocyclic ring through intramolecular reactions, employing chiral auxiliaries to guide stereochemistry, and utilizing biocatalytic systems for highly selective transformations.
A prominent and effective strategy for constructing the azetidine ring is through intramolecular SN2 reactions, often referred to as intramolecular alkylation. nih.govnih.govfrontiersin.org This method involves a nitrogen atom attacking a carbon atom within the same molecule that is connected to a suitable leaving group (such as a halogen or mesylate), resulting in the formation of the cyclic structure. nih.govfrontiersin.org
A practical application of this approach has been demonstrated in the facile synthesis of both enantiomers of azetidine-2-carboxylic acid starting from inexpensive chemicals. nih.govacs.org The key step in this synthesis is the construction of the azetidine ring via an intramolecular alkylation, which allows for the production of practical quantities of the target enantiomers in five to six steps. nih.govacs.org This method highlights the utility of intramolecular cyclization as a robust route to the strained four-membered ring system. nih.gov
Chiral auxiliaries are extensively used to induce stereoselectivity in the synthesis of azetidine-2-carboxylic acid and its derivatives. These optically active molecules temporarily attach to the substrate, direct the stereochemical outcome of a key reaction, and are subsequently removed.
One successful example involves the use of optically active α-methylbenzylamine as a chiral auxiliary. nih.govacs.org This approach is integral to a straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. semanticscholar.orgrsc.org
More recently, diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been achieved through the formation of their N-borane (BH3) complexes. nih.gov This protocol enables the synthesis of various α-substituted azetidine-2-carboxylic acid esters starting from (S)-1-phenylethylamine, one of the most affordable chiral sources. nih.gov For instance, the α-alkylation of a borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with benzyl (B1604629) bromide showed high diastereoselectivity, yielding the (2S,1'S) product in 72% yield compared to just 2% for the (2R,1'S) isomer. nih.gov
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing enantiopure compounds. acs.org Biotransformations using whole microbial cells or isolated enzymes can achieve excellent yields and enantiomeric excesses (ee) under mild reaction conditions. acs.orgnih.govresearchgate.net
Catalyzed by the whole cell catalyst of Rhodococcus erythropolis AJ270, various racemic 1-benzylazetidine-2-carbonitriles have undergone efficient and enantioselective biotransformations. acs.orgnih.gov These reactions, conducted in a neutral aqueous buffer at 30°C, produce the corresponding azetidine-2-carboxylic acids and their amide derivatives in excellent yields with ee values often exceeding 99.5%. acs.orgnih.govresearchgate.net This high efficiency demonstrates the power of biocatalytic methods in asymmetric synthesis. acs.org
The remarkable enantioselectivity observed in the biotransformation by Rhodococcus erythropolis AJ270 stems from the combined action of two key enzymes within the microbial cells: a nitrile hydratase and an amidase. acs.orgnih.govresearchgate.net The process involves a bienzymatic hydrolysis pathway. researchgate.net
First, a highly active but virtually non-enantioselective nitrile hydratase hydrates the nitrile group of the racemic azetidine-2-carbonitrile (B3153824) to the corresponding amide. acs.orgnih.gov Subsequently, a highly R-enantioselective amidase preferentially hydrolyzes the (R)-amide to the (R)-carboxylic acid, leaving the desired (S)-azetidine-2-carboxamide unreacted and in high enantiomeric purity. acs.orgnih.govresearchgate.net This kinetic resolution process is highly effective, with enantiomeric ratios (E) being higher than 89, indicating excellent enantioselectivity. acs.org The scalability of this biocatalytic reaction has been successfully demonstrated through gram-scale preparations of enantiopure 1-benzylazetidine-2-carboxamide. acs.org
| Substrate (Racemic Nitrile) | Product 1 ((S)-Amide) | Yield (%) | ee (%) | Product 2 ((R)-Acid) | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|---|
| 1-Benzylazetidine-2-carbonitrile | (S)-1-Benzylazetidine-2-carboxamide | 48.1 | >99.5 | (R)-1-Benzylazetidine-2-carboxylic acid | 49.2 | 99.3 | 24 |
| 1-(4-Methylbenzyl)azetidine-2-carbonitrile | (S)-1-(4-Methylbenzyl)azetidine-2-carboxamide | 47.5 | >99.5 | (R)-1-(4-Methylbenzyl)azetidine-2-carboxylic acid | 48.6 | 99.2 | 24 |
| 1-(4-Methoxybenzyl)azetidine-2-carbonitrile | (S)-1-(4-Methoxybenzyl)azetidine-2-carboxamide | 46.9 | >99.5 | (R)-1-(4-Methoxybenzyl)azetidine-2-carboxylic acid | 48.1 | 99.1 | 48 |
| 1-(4-Chlorobenzyl)azetidine-2-carbonitrile | (S)-1-(4-Chlorobenzyl)azetidine-2-carboxamide | 47.2 | >99.5 | (R)-1-(4-Chlorobenzyl)azetidine-2-carboxylic acid | 48.5 | 99.4 | 48 |
Data sourced from studies on the biotransformation of racemic azetidine-2-carbonitriles. acs.org
Biocatalytic Transformations for Enantioenriched Azetidine-2-carboxamides
Synthesis of this compound from Precursors
The final step in the preparation of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of azetidine-2-carboxamide with a source of hydrochloric acid. This straightforward acid-base reaction converts the basic nitrogen atom of the azetidine ring into its corresponding ammonium (B1175870) salt, which often improves the compound's crystallinity and stability.
A common laboratory procedure involves dissolving the precursor, such as an N-protected azetidine-2-carboxylic acid, in a solution of hydrochloric acid and heating the mixture. acs.org After the reaction is complete, the solution is concentrated and dried under high vacuum to yield the desired amino acid as its hydrochloride salt. acs.org Alternatively, the free base can be dissolved in an anhydrous solvent like dioxane, and the solution can be treated with dry, gaseous hydrogen chloride. umich.edu This method often causes the hydrochloride salt to precipitate from the solution as a white crystalline solid, which can then be isolated by filtration. umich.edu
Derivatization from Azetidine-2-carboxylic Acid
The conversion of azetidine-2-carboxylic acid to this compound is a direct derivatization. This transformation involves the formation of an amide bond from the carboxylic acid functional group. A general and reliable method for this conversion is through the activation of the carboxylic acid, followed by reaction with an ammonia (B1221849) equivalent.
Initially, the carboxylic acid is activated to make it more susceptible to nucleophilic attack. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which would convert the carboxylic acid to the more reactive azetidine-2-carbonyl chloride. This intermediate can then be reacted with ammonia (NH₃) or an ammonia source like ammonium chloride (NH₄Cl) to form the primary amide. ccspublishing.org.cn
Alternatively, peptide coupling reagents can be employed for a milder and often more efficient reaction. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) facilitate the formation of the amide bond by activating the carboxyl group. libretexts.org The reaction would proceed by reacting azetidine-2-carboxylic acid with the coupling agent and an ammonia source.
Once the azetidine-2-carboxamide is formed, the hydrochloride salt can be readily prepared by treating the amide with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or methanol. This protonates the basic nitrogen atom of the azetidine ring, yielding the desired this compound.
A plausible reaction scheme is outlined below:
Step 1: Amide FormationMethod A: Via Acyl Chloride Azetidine-2-carboxylic acid + SOCl₂ → Azetidine-2-carbonyl chloride Azetidine-2-carbonyl chloride + 2 NH₃ → Azetidine-2-carboxamide + NH₄Cl
Method B: Using a Coupling Agent Azetidine-2-carboxylic acid + NH₃ + DCC → Azetidine-2-carboxamide + Dicyclohexylurea
Step 2: Hydrochloride Salt Formation
Azetidine-2-carboxamide + HCl → this compound
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQWWPOZADCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Approaches
3 General Methods for Enantioenriched C2-Substituted Azetidines
The synthesis of enantioenriched C2-substituted azetidines is crucial for the development of chiral drugs and probes. Several stereoselective methods have been developed to address this challenge.
General Methods for Enantioenriched C2-Substituted Azetidines
Utilization of Chiral tert-Butanesulfinamides
A robust and scalable method for the synthesis of enantioenriched C2-substituted azetidines employs chiral tert-butanesulfinamides as chiral auxiliaries. nih.govumich.edu This approach offers access to a variety of C2-substituted azetidines, including those with aryl, vinyl, allyl, and alkyl groups. nih.gov The synthesis typically involves a three-step sequence starting from a 1,3-bis-electrophile which condenses with the chiral tert-butanesulfinamide. umich.edu Subsequent organometallic addition and intramolecular cyclization lead to the desired C2-substituted azetidine (B1206935) with high diastereoselectivity. nih.gov The sulfinamide auxiliary can then be cleaved to provide the enantioenriched azetidine, often as its hydrochloride salt. umich.edu
This methodology has been shown to be effective on a gram-scale, with a single purification of the protected azetidine product in good yield and diastereomeric ratio. umich.edu The diastereomers are often separable by chromatography, leading to enantiopure products. umich.edu
| Starting Materials | Key Reagents/Steps | Product Type | Diastereomeric Ratio | Overall Yield |
| 3-Chloropropanal and chiral tert-butanesulfinamide | 1. Condensation2. Grignard reagent addition3. Intramolecular cyclization | C2-Aryl, -vinyl, -allyl, -alkyl substituted N-sulfinyl azetidines | Up to 85:15 | 44% (gram-scale) |
| Enantioselective α-chlorination of aldehydes | Reductive amination, SN2 displacement | C2-functionalized azetidines | Not reported | 22–32% |
Stereospecific C(sp³)–H Arylation for Bicyclic Azetidines
A powerful strategy for the synthesis of complex azetidine-containing structures, such as bicyclic azetidines, is the stereospecific C(sp³)–H arylation. chemguide.co.ukresearchgate.net This method utilizes a palladium-catalyzed reaction directed by a removable group to functionalize the C3 position of the azetidine ring. chemguide.co.ukresearchgate.net This approach allows for the preparation of all four stereoisomers of C3-arylated azetidine carboxylic acids by judicious choice of the substrate and reaction conditions. chemguide.co.uk
The synthetic utility of this method has been demonstrated in the efficient synthesis of the antimalarial compound BRD3914. chemguide.co.ukresearchgate.net The key C–H arylation step was performed on a gram scale without a significant decrease in yield, highlighting its potential for larger-scale applications. chemguide.co.uk
| Substrate | Catalyst/Directing Group | Product | Key Features |
| N-protected azetidine-3-carboxylic acid | Pd-catalyst / 8-aminoquinoline (B160924) (initially low yield) | C3-arylated azetidine | Stereospecific, enables access to all four stereoisomers. |
| N-TFA protected azetidine | Pd-catalyst / N-trifluoroacetamide (N-TFA) protecting group | C3-arylated N-TFA azetidine | Unconventional protecting group and additive were critical for efficiency. researchgate.net |
Synthesis via Aza-Michael Addition of NH-Heterocycles
The aza-Michael addition is a versatile C–N bond-forming reaction that has been successfully applied to the synthesis of functionalized azetidines. nih.govyoutube.com This method typically involves the reaction of an NH-heterocycle with an azetidine-based Michael acceptor, such as methyl 2-(azetidin-3-ylidene)acetate. nih.govkhanacademy.org A variety of heterocyclic amines, including aliphatic and aromatic ones, can be used as nucleophiles in this reaction. nih.gov
This synthetic route provides access to novel heterocyclic amino acid derivatives containing the azetidine scaffold. nih.govkhanacademy.org The starting Michael acceptor can be prepared from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. nih.govkhanacademy.org
| Michael Acceptor | NH-Heterocycle Nucleophile | Product | Yield |
| (N-Boc-azetidin-3-ylidene)acetate | 1H-imidazole | Azetidine-imidazole heterocyclic compound | 53% |
| (N-Boc-azetidin-3-ylidene)acetate | 1H-benzimidazole | Azetidine-benzimidazole heterocyclic compound | 56% |
| (N-Boc-azetidin-3-ylidene)acetate | 1H-indole | Azetidine-indole heterocyclic compound | 55% |
Ring-Opening Reactions of Chiral Azetidinium Intermediates
Chiral azetidinium intermediates are valuable precursors for the synthesis of polysubstituted linear amines through nucleophilic ring-opening reactions. These reactions often proceed with high stereoselectivity and regioselectivity, providing a reliable method for accessing functionalized acyclic amines. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern at the C2, C3, and C4 positions of the azetidinium ring.
The understanding of the factors governing the regioselectivity has been enhanced through a combination of experimental studies and Density Functional Theory (DFT) calculations. This approach allows for the predictable synthesis of specific linear amine isomers.
Metallated Azetidine Synthesis
The direct functionalization of the azetidine ring through metallation has emerged as a powerful strategy for the synthesis of substituted azetidines. libretexts.org This approach allows for the introduction of substituents at the C2 and C3 positions of the azetidine ring with high regioselectivity. libretexts.org
The C3-metallation of azetidines is often achieved through palladium-catalyzed cross-coupling reactions starting from 3-iodo-azetidine. libretexts.org An azetidine-zinc complex is generated in situ, which then reacts with various electrophiles. libretexts.org The direct C2 metallation can be promoted by a base, followed by trapping the resulting organometallic intermediate with an electrophile. The reactivity and regioselectivity of these metallation reactions are influenced by factors such as the nature of the substituent on the nitrogen atom and the reaction conditions.
| Position of Metallation | Method | Intermediate Species | Subsequent Reaction with Electrophiles |
| C3 | Palladium-catalyzed cross-coupling from 3-iodo-azetidine | Azetidine-zinc complex | Aryl halides, benzyl (B1604629) chloride |
| C2 | Base-promoted metallation | Lithiated azetidine | Various electrophiles |
Advanced Synthetic Route Optimization and Scalability Studies
The efficient production of Azetidine-2-carboxamide (B111606) hydrochloride is critically dependent on the scalable synthesis of its key intermediate, (S)-azetidine-2-carboxylic acid. Methodologies have been developed to produce this precursor on a multigram and even kilogram scale, employing strategies that are both high-yielding and amenable to large-scale operations.
Significant progress has been made in scaling up the synthesis of L-azetidine-2-carboxylic acid, moving from laboratory-scale preparations to multigram and kilogram production capabilities. One notable approach achieves multigram-scale synthesis from L-aspartic acid over 13 steps without the need for expensive reagents or purification by silica-gel column chromatography, which is a significant advantage for large-scale industrial production. rsc.orgresearchgate.net Another reported method, starting from γ-butyrolactone, involves a four-step process of bromination, esterification, cyclization, and hydrogenation, and has been successfully implemented on a kilogram scale. researchgate.net
A distinct and efficient five-step route to (S)-azetidine-2-carboxylic acid has also been established with a total yield of 48%. nih.gov This pathway utilizes malonic ester intermediates and features a highly efficient four-membered ring formation as a key step. nih.gov The synthesis of various trisubstituted azetidine core systems has also been achieved on a multi-gram scale (up to 20 g) through a four-step adaptation of previously described conditions, demonstrating the robustness of these methods for producing significant quantities of azetidine derivatives. nih.gov
The conversion of the carboxylic acid precursor to the final carboxamide is a critical subsequent step. While specific gram-scale data for Azetidine-2-carboxamide hydrochloride is not extensively detailed in the literature, related syntheses provide a viable pathway. For instance, the synthesis of (S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide from its corresponding ester has been achieved with high yields (71% and 99% for different derivatives) using aqueous ammonia (B1221849) or ammonia in methanol. rsc.org This amidation process, followed by a standard acid treatment (e.g., with HCl in an appropriate solvent) to form the hydrochloride salt, represents a proven route for gram-scale production.
Table 1: Comparison of Gram-Scale Synthetic Routes for Azetidine-2-carboxylic Acid Precursor Data derived from referenced studies.
| Starting Material | Key Features | Scale Achieved | Overall Yield | Reference |
|---|---|---|---|---|
| L-Aspartic Acid | 13 steps, chromatography-free | Multigram | Not specified | rsc.orgresearchgate.net |
| γ-Butyrolactone | 4 steps (bromination, esterification, cyclization, hydrogenation) | Kilogram | 42.4% | researchgate.net |
| Malonic Ester Intermediate | 5 steps, efficient ring formation (99%) | Not specified | 48% | nih.gov |
| N-allyl amino diols | 4 steps to trisubstituted azetidine nitriles | Multigram (20 g) | High | nih.gov |
Optimizing efficiency and yield is paramount in multi-step syntheses of complex molecules like this compound. A key strategy involves the efficient formation of the core azetidine ring. In one optimized route, the four-membered ring was formed from dimethyl (S)-(1′-methyl)benzylaminomalonate with a near-quantitative yield of 99% by using 1,2-dibromoethane (B42909) and cesium carbonate. nih.gov
Table 2: Key Optimization Steps in the Synthesis of (S)-Azetidine-2-carboxylic Acid Data derived from Futamura et al., 2005.
| Synthetic Step | Reagents/Conditions | Yield | Key Optimization Feature |
|---|---|---|---|
| Cyclization (Ring Formation) | 1,2-dibromoethane, Cesium Carbonate, DMF | 99% | Highly efficient formation of the azetidine ring. |
| Krapcho Dealkoxycarbonylation | - | 78% (total) | Preferential formation (2.7:1) of the desired diastereomer. |
| Isomer Conversion | Deprotonation/re-protonation | - | Conversion of undesired isomer to the desired product, boosting overall yield. |
| Hydrolysis & Deprotection | Lipase-catalyzed hydrolysis | 91% | High-yield final steps to enantiomerically pure product. |
Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of azetidine (B1206935) derivatives in solution. It provides invaluable information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and type of protons and carbons in the molecule. For the azetidine ring system, the protons typically appear as complex multiplets in the ¹H NMR spectrum due to spin-spin coupling. The α-proton (at the C2 position) is characteristically shifted, and its coupling constants can provide initial clues about the ring's conformation. umich.edu
Two-dimensional (2D) NMR techniques are essential for unambiguous assignment and deeper structural insights.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in confirming the connectivity of the carboxamide group to the C2 position of the azetidine ring by showing a correlation between the α-proton and the carbonyl carbon. Similarly, ¹H-¹⁵N HMBC can establish the connectivity between protons and the ring nitrogen or the amide nitrogen. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å). This is particularly useful for determining the relative stereochemistry and preferred conformation of the azetidine ring by observing correlations between protons on different parts of the ring. ipb.pt For instance, NOE correlations can help define the orientation of substituents relative to the ring protons. ipb.pt
¹⁵N NMR: The chemical shift of the nitrogen atom in the azetidine ring is sensitive to its chemical environment and substitution. acs.org In unsubstituted azetidine, the ¹⁵N resonance appears at approximately 25.3 ppm relative to anhydrous ammonia (B1221849). ipb.pt This data point provides a reference for studying the electronic effects of the carboxamide group and hydrochloride salt formation on the ring nitrogen.
| Atom | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| α-H (C2-H) | ¹H NMR | ~4.7 - 5.1 | Position is highly dependent on solvent and pH. umich.edu |
| β-H (C3-H₂) | ¹H NMR | ~2.4 - 2.8 | Often appears as a complex multiplet. umich.edu |
| γ-H (C4-H₂) | ¹H NMR | ~3.8 - 4.1 | Adjacent to the ring nitrogen, resulting in a downfield shift. umich.edu |
| C2 (α-C) | ¹³C NMR | ~58 - 60 | Carbon bearing the carboxamide group. |
| C3 (β-C) | ¹³C NMR | ~23 - 25 | Methylene carbon of the ring. |
| C4 (γ-C) | ¹³C NMR | ~42 - 44 | Methylene carbon adjacent to the nitrogen. |
| C=O (Amide) | ¹³C NMR | ~170 - 174 | Carbonyl carbon of the amide group. |
| Ring N | ¹⁵N NMR | ~25 - 52 | Range is for azetidine and N-alkylated azetidines; specific shift depends on protonation state. ipb.pt |
The four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the barrier to ring inversion are key aspects of its conformational dynamics. Computational studies and NMR analysis of related compounds show that the azetidine ring is more flexible than the five-membered pyrrolidine (B122466) ring of proline. This increased flexibility arises from reduced steric constraints. nih.gov
The conformation of the azetidine ring can be influenced by the backbone structure when incorporated into peptides. researchgate.net The ring can adopt different puckered states, and the specific preference is often determined by minimizing steric hindrance between substituents. researchgate.net NMR techniques, particularly the analysis of coupling constants and NOE data, can provide experimental evidence for the predominant conformation in solution.
X-ray Crystallography Studies
X-ray crystallography provides definitive, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and stereochemistry.
For chiral molecules like (S)- or (R)-Azetidine-2-carboxamide, X-ray crystallography is the gold standard for determining the absolute configuration. The crystal structure of the parent compound, L-azetidine-2-carboxylic acid, has been determined, confirming its (S)-configuration and providing detailed geometric parameters for the puckered four-membered ring. nih.gov This technique unambiguously establishes the three-dimensional arrangement of atoms, which is critical for understanding its biological activity and interactions with chiral environments like enzymes.
Understanding how azetidine-containing molecules bind to enzymes is crucial. X-ray crystallography of enzyme-ligand complexes provides a static snapshot of this interaction at the atomic level.
L-azetidine-2-carboxylate hydrolase (A2CH): This enzyme from Pseudomonas sp. strain A2C detoxifies L-azetidine-2-carboxylic acid by catalyzing its hydrolytic ring opening. nih.gov Preliminary X-ray diffraction analysis of A2CH has been successfully performed. The enzyme was crystallized, and diffraction data were collected to a resolution of 1.38 Å. nih.gov These studies are the first step toward determining the full three-dimensional structure of the enzyme and, subsequently, its complex with the substrate, which would reveal the specific interactions responsible for catalysis.
Azetidine Synthase (AzeJ): While not Mpr1, the crystal structure of a related azetidine synthase, AzeJ, has been solved in a complex with the product, azetidine-2-carboxylic acid (AZE). researchgate.net The analysis revealed that the amine group of AZE forms crucial hydrogen bonds with a tyrosine residue (Tyr175) and the carbonyl oxygen of a phenylalanine residue (Phe134) in the active site. researchgate.net This type of analysis demonstrates how the specific geometry of the azetidine ring is recognized by an enzyme's active site.
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit-cell parameters (a, b, c) | 35.6 Å, 63.6 Å, 54.7 Å |
| Unit-cell angle (β) | 105.5° |
| Resolution | 1.38 Å |
| Molecules per asymmetric unit | 1 |
Spectroscopic Characterization Beyond NMR and X-ray
While NMR and X-ray crystallography are the primary tools for structural elucidation, other spectroscopic methods provide complementary information.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. Techniques like electrospray ionization (ESI-MS) can provide the mass of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, which can yield further structural information about the stability of the azetidine ring and the carboxamide group. umich.edunih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In azetidine-2-carboxamide hydrochloride, characteristic absorption bands would be observed for the N-H stretches of the secondary amine salt and the primary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). umich.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, the IR spectrum would reveal key absorptions corresponding to its primary amide, secondary amine hydrochloride, and aliphatic ring structure.
The primary amide group is characterized by several distinct bands. A strong absorption due to the carbonyl (C=O) stretching vibration, known as the Amide I band, is typically observed in the region of 1665 ± 30 cm⁻¹. libretexts.org Additionally, the N-H bending vibration, or Amide II band, appears around 1620 ± 30 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amide (-CONH₂) usually manifest as two distinct bands in the 3170 to 3500 cm⁻¹ range. libretexts.org
The presence of the secondary amine as a hydrochloride salt within the azetidine ring results in a broad and strong absorption band for the N-H stretching vibration, typically found between 2700 and 3000 cm⁻¹. The C-H stretching vibrations from the aliphatic CH₂ groups in the four-membered ring are expected in the 2850-2960 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Primary Amide (-CONH₂) | N-H Stretch | 3170 - 3500 (two bands) |
| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2700 - 3000 (broad) |
| Alkyl (CH₂) | C-H Stretch | 2850 - 2960 |
| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | ~1665 |
| Primary Amide (-NH₂) | N-H Bend (Amide II) | ~1620 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an analytical tool used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise confirmation of a compound's molecular weight and elemental composition. For this compound, techniques like electrospray ionization (ESI) would typically be used.
In ESI-MS, the molecule is ionized, usually by protonation, to form a positively charged ion. The parent compound, Azetidine-2-carboxamide, would be expected to readily accept a proton to form the [M+H]⁺ ion. The analysis would confirm the molecular weight by identifying a peak corresponding to the mass of this protonated species. The theoretical monoisotopic mass of the Azetidine-2-carboxamide cation is calculated to be approximately 101.0715 Da. The presence of a prominent peak at this m/z value in the mass spectrum would serve to confirm the identity and molecular weight of the target compound.
| Compound | Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|---|---|---|
| Azetidine-2-carboxamide | C₄H₈N₂O | [M+H]⁺ | 101.0715 |
Conformational Restriction in Peptidomimetics
Azetidine Residues as Inducers of γ-Turn Conformations
In the field of peptidomimetics, controlling the three-dimensional structure of a peptide is essential for modulating its biological activity. Azetidine-based amino acids, such as the derivative Azetidine-2-carboxamide, are powerful tools for introducing conformational constraints into peptide backbones. acs.org The small, four-membered ring of the azetidine moiety introduces significant steric strain that restricts the available dihedral angles (phi, ψ) of the peptide backbone. nih.gov
This inherent structural rigidity forces the peptide chain to adopt specific secondary structures. nih.gov Research has demonstrated that incorporating an azetidine residue into a peptide sequence strongly promotes the formation of a γ-turn conformation. nih.govnih.gov A γ-turn is a tight, three-residue turn stabilized by a hydrogen bond between the carbonyl group of the first residue and the amide proton of the third residue.
The conformational preferences induced by azetidine residues are distinct from those of proline, a five-membered ring amino acid that is also used to introduce turns in peptides. While the larger, more flexible proline ring tends to induce β-turns, the smaller and more constrained azetidine ring preferentially stabilizes the tighter γ-turn structure. acs.orgnih.gov This makes azetidine residues a valuable and specific tool for designing peptides with well-defined γ-turn motifs. nih.gov
Impact of Conformational Restriction on Molecular Activity
The ability of azetidine residues to induce specific conformations has a profound impact on the molecular activity of peptidomimetics. nih.gov By reducing the conformational flexibility of a peptide, the azetidine ring helps to pre-organize the molecule into a bioactive conformation—the specific three-dimensional shape required for binding to its biological target, such as a receptor or enzyme. researchgate.net
This pre-organization can significantly enhance biological activity for several reasons. Firstly, it reduces the entropic penalty associated with binding. A flexible molecule must "pay" an energetic cost to adopt the correct binding conformation, whereas a conformationally restricted molecule is already closer to this required shape. Secondly, the well-defined structure can lead to increased binding affinity and selectivity. researchgate.net When a peptide's shape is rigidly defined, it is more likely to fit precisely into the binding site of its intended target while avoiding interactions with off-target molecules.
Computational Chemistry and in Silico Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.commdpi.com By calculating properties like molecular orbital energies, DFT provides a basis for understanding a compound's reactivity and stability. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. mdpi.comscirp.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com
DFT calculations performed on various heterocyclic compounds, including derivatives related to the azetidine (B1206935) scaffold, reveal how different substituents affect these frontier orbitals. For instance, in studies of quinoline (B57606) derivatives, the HOMO-LUMO energy gap was calculated to be approximately -4.83 eV, indicating the potential for charge transfer within the molecule, a feature often associated with biological activity. scirp.org Similar analyses on other complex heterocyclic systems help rationalize their energetic behavior and reactivity. mdpi.comnih.gov
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate an electron. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept an electron. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A smaller gap often correlates with higher chemical reactivity and polarizability. mdpi.com |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding. DFT calculations are used to generate these maps, providing insights into the reactive sites of molecules like azetidine-2-carboxamide (B111606) derivatives. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. nih.govresearchgate.net
Docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and its target protein. A lower binding energy value typically indicates a more stable and favorable interaction. For example, in studies of pyrrole-based carboxamides targeting tubulin, the most potent compounds exhibited binding energies of -9.910 kcal/mol and -9.390 kcal/mol. nih.gov Similarly, docking studies of azetidin-2-one (B1220530) derivatives against the Epidermal Growth Factor Receptor (EGFR) identified compounds with high fitness scores, indicating strong binding potential. researchgate.net These predictions are crucial for prioritizing compounds for further experimental testing.
| Target Protein | Ligand Class | Predicted Binding Energy / Score | Reference |
|---|---|---|---|
| Tubulin (Colchicine Site) | Pyrrole-based Carboxamides | -9.910 kcal/mol | nih.gov |
| EGFR | Azetidin-2-one Derivatives | Fitness Score: 77.79 | researchgate.net |
| BRAFV600E | N-(thiophen-2-yl) benzamide (B126) Derivatives | Submicromolar inhibitory activities predicted | nih.gov |
Beyond predicting affinity, docking reveals the specific molecular interactions driving the binding event. This includes hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Tubulin Colchicine Site: Azetidine-related scaffolds and other small molecules are often designed to target the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. nih.govmdpi.comresearchgate.net Docking studies have shown that potent inhibitors form key hydrogen bonds with residues such as LYS254, ASN101, and THR179 within this site. nih.gov The indole (B1671886) ring of some inhibitors, for example, can occupy a space at the interface of the α and β tubulin monomers, stabilized by interactions with residues like LYSβ254. mdpi.com
EGFR: The Epidermal Growth Factor Receptor is a key target in cancer therapy. nih.govmdpi.com Azetidine derivatives have been evaluated as EGFR inhibitors. researchgate.net Docking simulations place these ligands into the ATP-binding pocket of the EGFR kinase domain, where they form crucial interactions. mdpi.comresearchgate.net For instance, some purine-based derivatives designed as dual EGFR/BRAF inhibitors were shown to bind effectively in the EGFR active site. mdpi.com
BRAFV600E: The V600E mutation in the BRAF kinase is a common driver in several cancers, making it an important therapeutic target. nih.govnih.govbiointerfaceresearch.com Computational screening and docking have been employed to identify novel inhibitors, including those with a carboxamide framework. mdpi.comnih.gov These studies help elucidate the binding modes that confer selectivity and potency against the mutated kinase. nih.govresearchgate.net
Molecular Dynamics Simulations (if applicable to related compounds)
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-protein complex over time. mdpi.com This method complements the static picture provided by molecular docking by assessing the stability of the predicted binding pose and the flexibility of the protein and ligand. researchgate.net
For azetidine-related compounds targeting proteins like EGFR, MD simulations have been used to confirm the stability of the docked complex. researchgate.net By tracking parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over nanoseconds, researchers can verify that the ligand remains securely bound within the active site and identify key stable interactions. researchgate.netresearchgate.net This approach has been successfully applied to study various azetidine derivatives and other heterocyclic systems, confirming their potential as stable inhibitors of their respective targets. researchgate.netresearchgate.net
Conformational Behavior and Interactions
The presence of the hydrochloride salt means the nitrogen atom in the azetidine ring is protonated. This positive charge is expected to significantly influence the ring's conformation and its interactions. Quantum mechanical calculations and structural analyses have indicated that a protonated nitrogen atom can lead to strong cation-π interactions with aromatic residues such as phenylalanine. researchgate.net The cyclization of S-adenosylmethionine to form the azetidine ring is understood to be facilitated by an exceptional substrate conformation, supported by desolvation effects and these cation-π interactions. nih.gov
Molecular dynamics simulations of L-azetidine-2-carboxylic acid have provided further insights into its interactive potential. These studies suggest that, compared to proline, Aze has a greater capacity for hydrogen bonding and engages in stronger electrostatic interactions with water. researchgate.net When incorporated into a peptide chain, the azetidine residue also shows a higher propensity to undergo trans-cis isomerization of the peptide bond, which can induce significant bends in the polypeptide structure. researchgate.net
The introduction of the carboxamide group in place of the carboxylic acid is another key structural feature. While specific computational data for Azetidine-2-carboxamide hydrochloride is not extensively detailed in the available literature, the fundamental principles of azetidine ring conformation and the influence of a protonated nitrogen atom provide a strong basis for understanding its molecular behavior. The amide group itself will participate in hydrogen bonding, both as a donor and an acceptor, further defining the compound's interaction profile.
| Structural Feature | Conformational Implication | Interaction Potential |
|---|---|---|
| Four-Membered Azetidine Ring | Increased flexibility compared to five-membered rings (e.g., proline). nih.gov | Influences peptide backbone conformation. nih.gov |
| Protonated Nitrogen (Hydrochloride Salt) | Influences ring pucker and overall conformation. | Enables strong electrostatic and cation-π interactions. researchgate.net |
| Carboxamide Group | Participates in defining local geometry. | Acts as both a hydrogen bond donor and acceptor. |
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | Interaction involving a hydrogen atom located between a pair of other atoms having a high affinity for electrons. | The N-H of the protonated ring and the N-H of the carboxamide are donors. The C=O of the carboxamide is an acceptor. Expected to have a higher H-bonding potential than proline. researchgate.net |
| Electrostatic Interactions | Attractive or repulsive forces between particles that are caused by their electric charges. | The positive charge on the protonated nitrogen allows for strong electrostatic interactions with anionic species or polar molecules. researchgate.net |
| Cation-π Interactions | A non-covalent molecular interaction between a cation and an electron-rich π system. | The protonated azetidine ring can interact favorably with aromatic side chains of amino acids like phenylalanine and tyrosine. researchgate.net |
Biochemical and Biological Activity Investigations in Vitro/in Silico
Enzyme Substrate and Inhibitor Studies
Azetidine-2-carboxylic acid (AZE or A2C) is a non-proteinogenic amino acid that acts as a structural analog, or mimic, of the proteinogenic amino acid L-proline. nih.govbiorxiv.orguts.edu.au The key structural difference between the two is the size of their heterocyclic ring; azetidine-2-carboxylic acid possesses a four-membered ring, while proline has a five-membered ring. wikipedia.org This structural similarity allows azetidine-2-carboxylic acid to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline during protein synthesis. researchgate.netoup.com Consequently, azetidine-2-carboxylic acid can be mistakenly incorporated into polypeptide chains in place of proline. wikipedia.orgresearchgate.netnih.gov This misincorporation has been observed in various organisms, including bacteria, plants, and mammals. biorxiv.orguts.edu.au While some A2C-producing plants have tRNA synthetases that can differentiate between proline and A2C, most other organisms lack this discriminatory ability. uts.edu.au
The substitution of proline with azetidine-2-carboxylic acid during protein synthesis leads to the formation of defective proteins. nih.gov This misincorporation is a primary mechanism of its toxicity, causing proteotoxic stress within the cell. uts.edu.auoup.com The smaller, more constrained four-membered ring of azetidine-2-carboxylic acid alters the geometry of the polypeptide backbone, disrupting the normal folding and conformation of proteins. biorxiv.orguts.edu.au This can lead to the aggregation of misfolded proteins. medchemexpress.com The consequences of this misincorporation are significant, affecting the structure and function of various proteins, including collagen, where it can lead to defects in its production. uts.edu.auoup.com In plants, this proteotoxicity is demonstrated by growth inhibition, which can be reversed by the supplementation of L-proline. biorxiv.org The misincorporation specifically occurs on proteins translated in the cytosol. biorxiv.orgnih.gov
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to the incorporation of azetidine-2-carboxylic acid triggers a cellular stress response known as the unfolded protein response (UPR). biorxiv.orgnih.govsemanticscholar.orgnih.gov The UPR is a protective mechanism aimed at restoring protein homeostasis by reducing the load of misfolded proteins. nih.gov Studies have shown that treatment with azetidine-2-carboxylic acid leads to the activation of key UPR signaling pathways. semanticscholar.orgnih.gov Specifically, it has been observed to increase the levels of binding immunoglobulin protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α), and induce the cleavage of activating transcription factor 6 (ATF6). medchemexpress.comsemanticscholar.orgnih.gov These events indicate the activation of the PERK and ATF6 arms of the UPR. semanticscholar.orgnih.gov The activation of the PERK branch is required for the subsequent lipidation of LC3, a marker for autophagy, suggesting a link between the UPR and the autophagic clearance of aggregated proteins. semanticscholar.org In microglial cells, azetidine-2-carboxylic acid has been shown to cause a robust activation of UPR genes, including ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, and GADD34. mdpi.com
Table 1: Key Research Findings on Azetidine-2-carboxylic Acid and the Unfolded Protein Response
| Finding | Model System | Key Markers Activated | Reference(s) |
|---|---|---|---|
| Increased levels of BiP and phospho-eIF2α | In vitro cell culture | BiP, phospho-eIF2α | semanticscholar.org, nih.gov |
| Decreased levels of ATF6 | In vitro cell culture | ATF6 | semanticscholar.org, nih.gov |
| Upregulation of UPR genes | BV2 microglial cells | ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, GADD34 | mdpi.com |
| PERK activation required for LC3 lipidation | In vitro cell culture | PERK, LC3 | semanticscholar.org |
| Upregulation of UPR during AZE treatment | Arabidopsis | - | biorxiv.org, nih.gov |
Some microorganisms have evolved enzymatic pathways to detoxify azetidine-2-carboxylic acid. One such mechanism involves the hydrolytic opening of the azetidine (B1206935) ring, a reaction catalyzed by the enzyme L-azetidine-2-carboxylate hydrolase (AC hydrolase). nih.govrsc.orgnih.gov This enzyme has been identified in bacteria such as Pseudomonas sp. strain A2C and Novosphingobium sp. MBES04, which can utilize azetidine-2-carboxylic acid as a sole source of nitrogen. nih.govrsc.orguniprot.org AC hydrolase belongs to the haloacid dehalogenase (HAD) superfamily of enzymes. nih.govrsc.orgnih.gov The enzyme catalyzes the hydrolysis of azetidine-2-carboxylate to produce 2-hydroxy-4-aminobutanoate, a non-toxic compound that can be further metabolized by the cell. nih.govnih.govuniprot.org In Pseudomonas sp. strain A2C, the AC hydrolase is located in the periplasm, suggesting a detoxification strategy that minimizes the entry of the toxic compound into the cytoplasm. nih.govnih.gov A similar hydrolase, AzhA, has been identified in the fungus Aspergillus nidulans. researchgate.net
While azetidine-2-carboxylic acid is a natural product found in certain plants, the enzymes responsible for its biosynthesis, azetidine-2-carboxylic acid synthases, have been more recently identified in bacterial natural product pathways. nih.gov These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the strained four-membered azetidine ring. nih.gov Structural and biochemical analyses have provided insights into the catalytic mechanism of these synthases, highlighting the role of substrate conformation, desolvation effects, and cation-π interactions in facilitating the cyclization reaction. nih.gov The discovery of related SAM lyases in diverse bacterial phyla suggests that azetidine-containing metabolites may be more prevalent than previously thought. nih.gov
Another detoxification strategy employed by some organisms, particularly yeast, is the acetylation of azetidine-2-carboxylic acid. nih.govnih.gov The yeast Saccharomyces cerevisiae possesses a gene, MPR1, that encodes an N-acetyltransferase (Mpr1). nih.govtandfonline.com This enzyme specifically catalyzes the conversion of azetidine-2-carboxylic acid to N-acetyl-azetidine-2-carboxylic acid. nih.gov The acetylated form is no longer recognized by the protein synthesis machinery and is therefore not incorporated into proteins, rendering it non-toxic. nih.gov The Mpr1 enzyme is highly specific for azetidine-2-carboxylic acid and does not acetylate L-proline or other proline analogs. tandfonline.com The presence of the MPR1 gene confers resistance to the toxic effects of azetidine-2-carboxylic acid. nih.gov Homologous genes have been identified in other yeast species, indicating that this detoxification mechanism is distributed among various yeasts. tandfonline.com In Aspergillus nidulans, an acetyltransferase named NgnA, an orthologue of Mpr1, assists in the detoxification process. researchgate.net
Cellular and Molecular Mechanisms (In Vitro)
Anti-proliferative Actions of Azetidin-2-one (B1220530) Derivatives
Azetidin-2-ones, commonly known as β-lactams, are a class of compounds that have garnered significant attention for their diverse pharmacological activities, including potent anti-proliferative effects against various cancer cell lines. ptfarm.plbepls.com Research has focused on designing and synthesizing novel derivatives that can effectively inhibit tumor cell growth. These synthetic efforts often involve modifying the substituents at different positions of the azetidin-2-one ring to enhance their cytotoxic potential. mdpi.com
A series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues were designed as colchicine-binding site inhibitors, demonstrating significant in vitro anti-proliferative activities in MCF-7 breast cancer cells. nih.gov Similarly, other studies have reported that newly synthesized azetidin-2-one derivatives exhibit considerable anticancer activity against breast cancer (MCF7) cell lines. ptfarm.plpnrjournal.com For instance, certain 3-phenyl-2-azetidinone derivatives showed high activity against HT-29 colon cancer cells (IC₅₀ = 9 nM) and MCF-7 breast cancer cells (IC₅₀ = 17 nM). mdpi.com The anti-proliferative mechanism of these compounds is often linked to their ability to interfere with critical cellular processes, such as tubulin polymerization, which is essential for cell division. nih.govresearchgate.net
The structure-activity relationship (SAR) studies indicate that the presence and position of certain functional groups on the azetidin-2-one scaffold play a crucial role in their anticancer efficacy. For example, the presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl rings attached to the β-lactam core has been shown to enhance cytotoxic potential. mdpi.com
| Compound Type | Target Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 (Breast Cancer) | Showed significant antiproliferative activities. | nih.gov |
| 3-Phenyl-2-azetidinone derivatives | HT-29 (Colon Cancer), MCF-7 (Breast Cancer) | Exhibited high activity with IC₅₀ values in the nanomolar range. | mdpi.com |
| Thiazole conjugated 2-azetidinones | HeLa (Cervical Cancer) | Compound 9 identified as the most potent agent with an IC₅₀ of 58.86 µM. | pnrjournal.com |
| 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives | MCF-7 (Breast Cancer) | Derivatives with electron-withdrawing groups (Cl, NO₂) showed increased anticancer potential. | mdpi.com |
A key mechanism through which azetidin-2-one derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. mdpi.com Studies on various colon tumor cell lines, including HCT116, SW480, and LoVo, have shown that treatment with certain azetidin-2-one-based molecules leads to a significant increase in apoptotic cell death. researchgate.net This is often accompanied by the upregulation of pro-apoptotic proteins. For example, L-azetidine-2-carboxylic acid, a related compound, has been shown to increase the pro-apoptotic protein BAX. medchemexpress.com
The apoptotic process can be triggered through various cellular pathways. Some azetidin-2-one derivatives have been found to induce endoplasmic reticulum (ER) stress, which can lead to protein misfolding and aggregation, ultimately activating apoptotic signaling cascades. medchemexpress.com Furthermore, mechanistic studies have revealed that these compounds can cause cell cycle arrest, another event closely linked to the initiation of apoptosis. researchgate.netresearchgate.net For instance, FACS analysis and Western Blotting have confirmed an increase in apoptotic cell death in colon tumor cells treated with specific azetidin-2-one derivatives. researchgate.net This pro-apoptotic activity is a critical attribute for their potential development as anticancer agents.
The cellular cytoskeleton, particularly the microtubule network formed by tubulin polymers, is a critical target for many anticancer drugs. A number of azetidin-2-one derivatives have been specifically designed to function as tubulin polymerization inhibitors. nih.govresearchgate.net By binding to tubulin, these compounds disrupt the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to a halt in the cell cycle, typically at the G2/M phase, and can subsequently trigger apoptosis. nih.govresearchgate.net For example, certain β-lactam compounds designed as analogues of combretastatin (B1194345) A-4 act as colchicine-binding site inhibitors, effectively destabilizing tubulin. nih.gov
In addition to direct effects on the cytoskeleton, azetidin-2-one derivatives can modulate the expression of genes that regulate the cell cycle. Research has shown that treatment with these compounds can induce G1 cell cycle arrest in colon tumor cell lines. researchgate.net This is often associated with the upregulation of cell cycle inhibitors like p21. researchgate.net The modulation of the cell cycle is a key component of the anti-proliferative mechanism of these molecules. nih.gov By interfering with both the structural components of cell division (cytoskeleton) and the genetic regulation of the cell cycle, these derivatives can effectively inhibit the proliferation of cancer cells. researchgate.netmdpi.com
Inhibition of Collagen Synthesis and Antiangiogenic Effects by Azetidine-2-carboxylic Acid
L-Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid analogue of proline, significantly interferes with collagen biosynthesis. wikipedia.orgmedchemexpress.com Because of its structural similarity to proline, AZE can be mistakenly incorporated into procollagen (B1174764) chains during protein synthesis. wikipedia.orgmdpi.com This misincorporation disrupts the stable triple-helical conformation of collagen, leading to the formation of defective, non-functional protein. portlandpress.com This process ultimately arrests the accumulation of collagen, as demonstrated in studies with growing chick embryos. medchemexpress.comnih.gov The presence of AZE has also been observed to increase the glycosylation of collagen in chick-embryo tendon cells, further altering its structure. medchemexpress.comportlandpress.com This inhibition of proper collagen synthesis is a key aspect of its biological activity.
Furthermore, AZE has demonstrated antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Studies using the rat mesenteric-window method have shown that AZE can systemically suppress mast-cell-mediated angiogenesis. nih.gov The treatment markedly reduces the formation of new microvessels. nih.gov Interestingly, while it inhibits the branching and tortuosity of new vessels, it appears to stimulate the spatial expansion of the vasculature. nih.gov The ability of an agent to affect neovascular branching and spatial extension in such a contradictory manner is a unique finding. nih.gov This antiangiogenic activity, coupled with its effects on collagen, highlights its potential for modulating tissue structure and development.
Impact on Cellular Transport Processes (e.g., Ion Uptake and Release)
Cell membrane transport is a fundamental process that governs the exchange of molecules and ions between the cell and its environment. Azetidine-2-carboxylic acid (AZE) has been shown to have a notable impact on ion transport processes in plant cells. As an analog of proline, AZE can interfere with protein synthesis, leading to the formation of ineffective enzymes that may be involved in transport mechanisms. nih.govnih.gov
In studies using excised barley roots, AZE was found to be a potent inhibitor of the release of ions from the symplast to the xylem at relatively low concentrations (50 μM). nih.govnih.gov While ion uptake into the root was also inhibited, the effect was less pronounced. nih.gov This suggests that AZE specifically targets the process of loading ions into the long-distance transport stream of the plant. The inhibition of ion release to the xylem was not a secondary effect of reduced uptake at the cell membrane (plasmalemma) or increased storage in vacuoles. nih.govnih.gov This targeted action on a specific step of the transport pathway highlights the compound's ability to interfere with complex cellular functions. The regulation of cytokinin distribution, another crucial plant process, also relies on diverse and specific membrane transport systems, illustrating the complexity of molecular transport in cells. mdpi.com
Natural Occurrence and Biosynthesis (Academic Perspective)
Azetidine-2-carboxylic acid (AZE) is a naturally occurring non-proteinogenic amino acid found in a variety of plant species. wikipedia.org It was first identified in 1955 in plants from the Asparagaceae family, such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). wikipedia.orgnih.gov AZE is also present in numerous plants within the bean family (Fabaceae) and has been detected in smaller quantities in common beets, including table beets and sugar beets. wikipedia.orgmedchemexpress.com In these plants, AZE is thought to function as a defensive compound, deterring the growth of competing vegetation and acting as a poison to predators by being misincorporated into their proteins in place of proline. wikipedia.orgacs.org
Presence in Plants (e.g., Convallaria majalis, Beta vulgaris)
Azetidine-2-carboxylic acid, a non-protein amino acid and a structural analog of proline, has been identified in various plant species since its discovery in 1955. wikipedia.org Its presence is notably documented in the Liliaceae and Fabaceae families.
In the Asparagaceae family (formerly included in Liliaceae), it is found in the rhizomes and fresh foliage of Convallaria majalis (Lily of the Valley) and in Polygonatum (Solomon's seal). wikipedia.orgnih.govtandfonline.com Research has confirmed its existence in Convallaria majalis, and methods using high-performance liquid chromatography (HPLC) have been developed for its separation and determination from the plant. nih.govnih.gov
The compound is also present in the Chenopodiaceae family, specifically within the species Beta vulgaris (beets). wikipedia.orgnih.gov It has been detected in table beets, garden beets, and sugar beets. wikipedia.orgnih.gov Consequently, azetidine-2-carboxylic acid has been identified in commercial sugar beet byproducts that are used as dietary supplements for livestock, including sugar beet molasses and shredded or pelleted sugar beet pulp. nih.govresearchgate.net
Table 1: Documented Plant Sources of Azetidine-2-carboxylic acid
| Family | Species | Common Name | Plant Part(s) |
| Asparagaceae | Convallaria majalis | Lily of the Valley | Rhizomes, Fresh Foliage |
| Asparagaceae | Polygonatum sp. | Solomon's Seal | Not specified |
| Chenopodiaceae | Beta vulgaris | Table Beet, Sugar Beet | Tubers, Byproducts |
| Fabaceae | Various | Bean Family | Not specified |
Microbial Production of Azetidine-Containing Alkaloids
The production of azetidine-2-carboxylic acid and alkaloids containing the azetidine ring is not limited to the plant kingdom. Certain microorganisms are also capable of synthesizing these compounds.
The bacterium Pseudomonas aeruginosa is known to produce rare azetidine-containing alkaloids called azetidomonamides. nih.govresearchgate.net The synthesis of these compounds is regulated by a quorum-sensing, nonribosomal peptide synthetase (NRPS) pathway. nih.govregionh.dkresearchgate.net In this pathway, azetidine-2-carboxylic acid serves as an unconventional building block, which is first produced by a specific S-adenosylmethionine-dependent enzyme before being incorporated into the final alkaloid structure. nih.govresearchgate.net Another microorganism, Actinoplanes ferrugineus, has also been identified as a producer of L-azetidine-2-carboxylic acid. koreascience.kr
Table 2: Microbial Producers of Azetidine Compounds
| Microorganism | Compound(s) Produced | Biosynthetic Pathway |
| Pseudomonas aeruginosa | Azetidomonamides, Azetidine-2-carboxylic acid | Nonribosomal Peptide Synthetase (NRPS) |
| Actinoplanes ferrugineus | L-Azetidine-2-carboxylic acid | Not specified |
Biosynthetic Pathways (e.g., from S-adenosylmethionine)
The biosynthetic pathway for azetidine-2-carboxylic acid has been a subject of scientific investigation, revealing its origin from a common metabolic precursor. Research has confirmed that S-adenosylmethionine (SAM) is the direct substrate for the formation of the azetidine ring. koreascience.krnih.gov
The key step in the biosynthesis is the intramolecular cyclization of SAM. nih.gov This reaction is catalyzed by a class of enzymes known as AZE synthases. researchgate.netnih.gov These enzymes facilitate a 4-exo-tet cyclization of SAM, which results in the formation of the strained four-membered azetidine heterocycle. researchgate.netnih.gov In P. aeruginosa, the gene responsible for encoding the L-Aze synthase has been identified as azeJ. acs.org
Table 3: Key Components of the Azetidine-2-carboxylic acid Biosynthetic Pathway
| Component | Name/Description | Role |
| Precursor | L-Methionine | The initial amino acid that starts the pathway. |
| Activated Substrate | S-adenosylmethionine (SAM) | The direct precursor that undergoes cyclization. nih.gov |
| Enzyme | AZE Synthase | Catalyzes the intramolecular cyclization of SAM. nih.gov |
| Product | Azetidine-2-carboxylic acid | The final four-membered heterocyclic amino acid. |
| Byproduct | 5′-methylthioadenosine (MTA) | Released during the cyclization of SAM. acs.org |
Structure Activity Relationship Sar Studies
Systematic Modification of Azetidine-2-carboxamide (B111606) and its Analogues
Systematic modifications of the azetidine-2-carboxamide scaffold have been a key strategy in developing potent inhibitors for a range of biological targets. By altering different parts of the molecule, researchers can probe the interactions with the target protein and refine the compound's pharmacological profile.
One successful example involved the evolution of proline-based STAT3 inhibitors into a more potent series of (R)-azetidine-2-carboxamide analogues. acs.org This change from a five-membered to a four-membered ring system led to analogues with sub-micromolar inhibitory potencies against STAT3. acs.org Further optimization of this azetidine (B1206935) series focused on modifying the salicylate (B1505791) and other aromatic moieties attached to the amide nitrogen, which resulted in a log-order improvement in potency. acs.org Addressing issues of cell membrane permeability was achieved by converting the carboxylate group into methyl esters or other bioisosteres. acs.org
In the development of antimalarial agents, a modular approach combining C–H activation and decarboxylative cross-coupling has enabled the synthesis of previously inaccessible azetidine analogues. nih.gov This strategy allows for the late-stage introduction of diverse aryl groups, facilitating extensive SAR studies and leading to the discovery of potent compounds against Plasmodium parasites. nih.gov
SAR of Azetidine-Containing Dipeptides as HCMV Inhibitors
SAR studies have been conducted on a prototype azetidine-containing dipeptide inhibitor of Human Cytomegalovirus (HCMV). nih.govnih.govkuleuven.be These studies involved the synthesis and biological evaluation of three series of modified analogues with substitutions at the N-terminus, C-terminus, and the C-terminal side-chain. nih.govnih.gov The conformational constraint imposed by the azetidine-2-carboxamide residue, which stabilizes a γ-turn-like folded conformation, appears to be important for the antiviral activity. nih.gov
Modifications at both the N- and C-termini of the azetidine-dipeptide scaffold have revealed strict requirements for anti-HCMV activity.
At the N-terminus, the presence of a benzyloxycarbonyl (Z) group was found to be an absolute requirement for activity. nih.govnih.gov Replacing this group with a methoxycarbonyl moiety resulted in an inactive compound, suggesting a crucial role for the aromatic phenyl ring of the Z-group in target interaction. nih.gov
At the C-terminus, modifications to the carboxamide group (Series A) showed a preference for small, non-cyclic aliphatic substituents. nih.gov Derivatives with tert-butyl and iso-butyl groups at the C-terminal amide retained anti-HCMV activity comparable to the parent compound. nih.gov In contrast, benzyl- and cyclohexyl-substituted analogues were inactive. nih.gov Furthermore, N,N-dimethylation of the amide resulted in a loss of activity, suggesting that a proton on the amide nitrogen is necessary for interaction with the biological target. nih.gov
Table 1: SAR of C-Terminal Amide Modifications in Azetidine-Dipeptides as HCMV Inhibitors nih.gov
| Compound | C-Terminal Amide Substituent (R) | Anti-HCMV Activity (EC₅₀ µM) |
|---|---|---|
| (S,S)-4a | tert-Butyl | 11 ± 2 |
| (R,S)-4a | tert-Butyl | 16 ± 6 |
| (S,S)-4c | iso-Butyl | 12 ± 2 |
| (S,S)-4b | Benzyl (B1604629) | >100 (Inactive) |
| (S,S)-4d | Cyclohexyl | >100 (Inactive) |
| (S,S)-4e | N,N-dimethyl | >100 (Inactive) |
The nature of the amino acid residue at the C-terminus of the dipeptide also plays a critical role in antiviral activity (Series B). nih.gov Studies showed that an aliphatic side-chain at this position is a requirement for anti-HCMV activity. nih.govkuleuven.be Dipeptides containing C-terminal residues like Valine (Val) and Leucine (Leu) retained activity. nih.gov However, incorporating amino acids with different characteristics, such as Phenylalanine (Phe), Lysine (Lys), or Glutamic acid (Glu), led to inactive compounds. nih.gov This indicates a specific requirement for hydrophobicity and steric bulk in the C-terminal side chain. nih.gov
Table 2: SAR of C-Terminal Side-Chain Modifications in Azetidine-Dipeptides as HCMV Inhibitors nih.gov
| Compound | C-Terminal Amino Acid (Xaa) | Anti-HCMV Activity (EC₅₀ µM) |
|---|---|---|
| (S,S)-7a | D-Alanine | >100 (Inactive) |
| (S,S)-7b | Phenylalanine | >100 (Inactive) |
| (S,S)-7c | Valine | 18 ± 8 |
| (S,S)-7d | Leucine | 11 ± 2 |
| (S,S)-7e | Lysine | >100 (Inactive) |
| (S,S)-7f | Glutamic acid | >100 (Inactive) |
SAR in Bifunctional Drug Design (e.g., M-3 antagonists-PDE4 inhibitors)
The azetidine scaffold has been incorporated into the design of dual-pharmacology molecules, such as compounds that act as both muscarinic M3 receptor antagonists and phosphodiesterase-4 (PDE4) inhibitors for treating pulmonary diseases. nih.govnih.gov SAR studies on 3-substituted azetidinylpyrimidine derivatives reported that introducing these substituents onto a 4,6-diaminopyrimidine (B116622) scaffold improved PDE4 inhibitory activity. nih.govresearchgate.netkisti.re.kr The goal of these SAR optimizations was to achieve nanomolar affinity for the M3 receptor coupled with nanomolar inhibition of PDE4. nih.gov This dual activity was shown to translate into anti-bronchospastic and anti-inflammatory effects. nih.gov
Stereochemistry-Based SAR
Stereochemistry is a critical determinant of the biological activity of azetidine-2-carboxamide derivatives. The rigid, quasi-planar geometry of the azetidine ring allows for precise spatial positioning of substituents, making the stereochemical configuration at its chiral centers highly influential. rsc.orgrsc.orgharvard.edu
In the development of antimalarial bicyclic azetidines, stereochemistry-based SAR was essential. harvard.eduacs.org A stereospecific C(sp³)–H arylation of D-azetidine-2-carboxylic acid was developed to control the stereochemistry at the C2 and C3 positions. harvard.edu This method enabled the preparation of all four stereoisomers of a key building block, which led to the synthesis of the potent antimalarial agent BRD3914. harvard.edu Analysis revealed that only specific stereoisomers, such as the (2R,3S) configuration, led to the desired in vivo efficacy, demonstrating that parasite clearance was dependent on the precise 3D arrangement of the molecule. harvard.edu
Similarly, studies on azetidine-2,3-dicarboxylic acids as ligands for NMDA receptors highlighted the importance of stereochemistry. nih.gov The four stereoisomers (L-trans, L-cis, D-trans, and D-cis) were synthesized and evaluated, showing distinct affinities and agonist potencies. L-trans-ADC exhibited the highest affinity for native NMDA receptors, while D-cis-ADC was found to be a partial agonist at specific receptor subtypes. nih.gov The other two stereoisomers, L-cis-ADC and D-trans-ADC, were only low-affinity ligands, underscoring the strict stereochemical requirements for receptor binding and activation. nih.gov
Analytical Method Development for Research
Chromatographic Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of Azetidine-2-carboxamide (B111606) hydrochloride in various samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are two of the most powerful and commonly employed methods.
A highly sensitive method for the determination of azetidine-based compounds involves separation by HPLC followed by post-column derivatization to enable fluorescence detection. nih.gov This approach is particularly useful for detecting the compound in complex biological samples, such as plant extracts. nih.gov The core principle involves chemically modifying the analyte after it has been separated on the HPLC column, converting it into a fluorescent product that can be detected with high sensitivity and selectivity. nih.gov
A published method for the analogous compound, azetidine-2-carboxylic acid, utilizes a cation exchange resin column for separation. nih.gov Following elution from the column, the compound is derivatized, allowing for its detection by a fluorescence detector. This method is noted for its simplicity, speed, and sensitivity, with a reported recovery of 96.4% and a coefficient of variation of 0.94%. nih.gov
| Parameter | Condition |
|---|---|
| Column | Cation exchange resin (30 cm x 0.4 cm i.d.) |
| Mobile Phase | Gradient elution with Buffer A (1.96% sodium citrate, pH 3.10) and Buffer B (2.1% sodium nitrate, pH 9.60) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 65 °C |
| Detection | Fluorescence |
| Excitation Wavelength (λex) | 338 nm |
| Emission Wavelength (λem) | 425 nm |
| Retention Time | 5.86 minutes |
Liquid chromatography-mass spectrometry (LC/MS) is an indispensable tool for monitoring the progress of chemical reactions during the synthesis of azetidine derivatives. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high specificity and sensitivity for the identification and quantification of reactants, intermediates, and products in a reaction mixture. nih.govambeed.combldpharm.com
In the synthesis of complex molecules involving an azetidine core, LC/MS allows chemists to track the consumption of starting materials and the formation of the desired product in real-time. This ensures that the reaction has proceeded to completion before subsequent work-up or purification steps are initiated. The high sensitivity of LC/MS makes it possible to detect even trace amounts of byproducts or unreacted starting materials, providing critical information for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Advanced Proteomics and Metabolomics Techniques
To understand the biological impact of Azetidine-2-carboxamide hydrochloride, particularly its role as a proline analogue, advanced analytical techniques in proteomics and metabolomics are employed. These methods provide a global view of changes in proteins and small molecules within an organism or cell culture.
As a structural analog of the amino acid proline, azetidine compounds can be mistakenly incorporated into proteins during synthesis, a process known as misincorporation. nih.govtandfonline.com This can alter protein structure and function, leading to cellular stress. nih.govnih.gov Non-targeted or "shotgun" proteomics is a powerful technique used to identify and quantify these misincorporation events on a proteome-wide scale. biorxiv.orgbiorxiv.org
The typical workflow involves treating cells or organisms with the azetidine compound, extracting total protein, and digesting it into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by high-resolution LC/MS. By searching the mass spectrometry data against a protein sequence database and allowing for a mass shift corresponding to the substitution of a proline residue with an azetidine residue, researchers can identify specific peptides where misincorporation has occurred. biorxiv.org Studies on the parent compound, azetidine-2-carboxylic acid, have confirmed its misincorporation in place of proline in various organisms. nih.govbiorxiv.org
| Organism | Key Finding | Analytical Approach |
|---|---|---|
| S. cerevisiae (Yeast) | Quantified misincorporation for 2,112 unique peptides across 789 proteins. | LC/MS analysis of total cell lysate. |
| S. cerevisiae (Yeast) | Median incorporation ratio of 10.5% at proline sites. | Data analysis of mass shifts in identified peptides. |
| S. cerevisiae (Yeast) | Lower incorporation observed in ribosomal proteins, suggesting disruption of protein interactions. | Comparison of whole cell lysate vs. purified ribosome fractions. |
Free amino acid profiling is a metabolomics technique used to measure the intracellular concentrations of amino acids. When cells are exposed to a proline analog like this compound, this analysis can reveal how the cell's amino acid metabolism responds. This is crucial for understanding the mechanisms of toxicity and cellular adaptation. nih.govbiorxiv.org
For example, in studies involving azetidine-2-carboxylic acid, amino acid profiling is used to determine if the presence of the analog affects the endogenous levels of proline and other amino acids. nih.gov An increase in proline production could be a compensatory mechanism by the cell to try and out-compete the analog for incorporation into proteins. The analysis is typically performed using LC/MS or HPLC with derivatization, allowing for the accurate quantification of multiple amino acids simultaneously from a single sample extract. nih.govbiorxiv.org
Gene Expression Analysis (e.g., qRT-PCR, Microarray)
The misincorporation of proline analogs into proteins can cause them to misfold, leading to a condition known as proteotoxic stress. nih.gov Cells respond to this stress by activating specific signaling pathways, most notably the Unfolded Protein Response (UPR). nih.govbiorxiv.org Gene expression analysis techniques like quantitative real-time PCR (qRT-PCR) are used to measure the changes in messenger RNA (mRNA) levels of genes involved in these stress responses. mdpi.comoup.com
By treating cells with the azetidine compound and then extracting RNA, researchers can quantify the expression of key UPR-related genes. An upregulation of these genes serves as a molecular indicator that protein misfolding is occurring and that the cell has initiated a corrective response. Studies on azetidine-2-carboxylic acid have shown that it triggers the UPR, providing evidence that its toxicity is linked to the accumulation of misfolded proteins. nih.govmdpi.com
| Gene Name | Gene Function | Fold Change (6h Treatment) | Fold Change (24h Treatment) |
|---|---|---|---|
| ATF6 | Upstream UPR activator | Significant increase | Return to baseline |
| PERK | Upstream UPR activator | Significant increase | Return to baseline |
| IRE1α | Upstream UPR activator | Significant increase | Return to baseline |
| ATF4 | Downstream UPR effector | Significant increase | Significant increase |
| IL6 | Pro-inflammatory cytokine | >600-fold increase | Significant increase |
Applications As Research Tools and Building Blocks in Chemical Biology
Synthesis of Peptides and Peptidomimetics
The incorporation of azetidine-based amino acids into peptides allows for the modulation of their structure and function. This has proven to be a valuable strategy for creating novel peptides with tailored properties.
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that acts as a structural analogue of L-proline. wikipedia.orgmedchemexpress.com Due to this similarity, it can be incorporated into polypeptide chains in place of proline. wikipedia.orgnih.gov This substitution has been a subject of extensive study to understand and influence the secondary and tertiary structures of proteins and polypeptides. nih.gov
Researchers have successfully prepared tetrapeptides using traditional solution peptide synthesis methods, demonstrating the practical application of azetidine-2-carboxylic acid as a proline substitute. nih.gov Specific examples include the synthesis of Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp, where the azetidine (B1206935) moiety was successfully integrated into a peptide sequence alongside proline residues. nih.gov The ability to replace proline with its four-membered ring counterpart provides a method for systematically altering peptide backbones to probe structure-function relationships. nih.govnih.gov
| Peptide | Description | Synthesis Method |
|---|---|---|
| Boc-(L-Pro)3-L-Aze-Opcp | A tetrapeptide containing three consecutive proline residues followed by one azetidine-2-carboxylic acid residue. nih.gov | Traditional solution peptide synthesis. nih.gov |
| Boc-(L-Aze-L-Pro)2-Opcp | A tetrapeptide with alternating azetidine-2-carboxylic acid and proline residues. nih.gov | Traditional solution peptide synthesis. nih.gov |
This structural perturbation can be harnessed to create specific peptide geometries. For instance, spectroscopic analysis of the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp in trifluoroethanol revealed an all-cis peptide bond conformation, consistent with a left-handed helix structure. nih.gov In contrast, the introduction of a single Aze residue in Boc-(L-Pro)3-L-Aze-Opcp was found to disrupt the typical secondary structure observed in poly-proline sequences, leading to the presence of both cis and trans peptide bonds. nih.gov The 3-aminoazetidine (3-AAz) subunit has also been introduced as a "turn-inducing element" to facilitate the efficient synthesis of small, head-to-tail cyclic peptides, further highlighting the utility of the azetidine ring in controlling peptide conformation. researchgate.net
Scaffolds for Drug Discovery Research (Excluding Clinical)
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of novel therapeutic agents and research tools. Its compact nature allows for the precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets. enamine.net
Azetidine-2-carboxamide (B111606) has been successfully employed as a core scaffold in the development of potent and selective inhibitors for various protein targets. A notable example is the optimization of proline-based STAT3 inhibitors into a series of (R)-azetidine-2-carboxamide analogues with significantly improved potency. nih.gov By replacing the proline core with an azetidine ring, researchers developed compounds with sub-micromolar inhibitory activity against STAT3, a key target in cancer research. nih.gov
Similarly, a novel azetidine scaffold was discovered through structure-based drug design to create Type II inhibitors for the colony-stimulating factor-1 receptor (CSF-1R), another important target in oncology. nih.gov These examples demonstrate that the azetidine-2-carboxamide framework can serve as a superior replacement for other cyclic amino acids, providing a balance of structural rigidity and synthetic tractability for developing high-affinity ligands. nih.gov
| Compound | Target | Activity (IC50) | Scaffold |
|---|---|---|---|
| 5a | STAT3 | 0.55 µM nih.gov | (R)-azetidine-2-carboxamide nih.gov |
| 5o | STAT3 | 0.38 µM nih.gov | (R)-azetidine-2-carboxamide nih.gov |
| 8i | STAT3 | 0.34 µM nih.gov | (R)-azetidine-2-carboxamide nih.gov |
| 4a | CSF-1R | 9.1 nM nih.gov | Azetidine nih.gov |
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of novel bioactive compounds by screening vast numbers of molecules simultaneously. ncl.ac.ukrsc.org The synthesis of these libraries relies on the use of diverse chemical building blocks that are compatible with DNA. ncl.ac.uk Azetidine derivatives, including methyl azetidine-2-carboxylate hydrochloride, have been identified as suitable building blocks for inclusion in DEL synthesis. ncl.ac.uk
The carboxylic acid functional group on the azetidine-2-carboxylic acid scaffold is particularly useful as it provides a convenient handle for conjugation to the DNA tag, a critical step in the split-and-pool combinatorial synthesis used to generate DELs. rsc.org The incorporation of conformationally restricted scaffolds like azetidine into DELs increases the structural diversity of the libraries, moving beyond the flat, aromatic structures that often dominate such collections and providing access to novel chemical space. ncl.ac.ukresearchgate.net
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a fruitful starting point for drug design. researchgate.net The azetidine ring system, and specifically the azetidine-2-carboxamide moiety, has emerged as such a motif. researchgate.netresearchgate.net
Research has shown that 1-(2-bromobenzyl)azetidine-2-carboxamides can serve as invaluable platforms for the synthesis of more complex, fused heterocyclic systems. researchgate.net Through a copper-catalyzed intramolecular C-N bond formation reaction, these azetidine derivatives can be efficiently transformed into 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] medchemexpress.comnih.govdiazepin-10(2H)-ones. researchgate.net This demonstrates the utility of the azetidine-2-carboxamide scaffold as a versatile intermediate for constructing diverse and medicinally relevant molecular architectures, such as functionalized 1,4-benzodiazepine (B1214927) derivatives. researchgate.net
Chiral Templates and Catalysts in Enantioselective Reactions
The rigid four-membered ring structure of azetidine derivatives, including those derived from azetidine-2-carboxamide, makes them valuable scaffolds in asymmetric synthesis. Their conformational constraints can create a well-defined chiral environment, leading to high levels of stereocontrol in chemical reactions. This has led to their application as chiral templates, auxiliaries, and ligands for catalysts in a variety of enantioselective transformations.
The core azetidine structure, particularly when substituted at the 2 and 4 positions, can form the basis for C2-symmetric chiral auxiliaries. These have been effectively used in asymmetric alkylation reactions, where the azetidine auxiliary directs the approach of an electrophile to a prochiral enolate, resulting in the formation of a new stereocenter with high diastereoselectivity. rsc.orgsemanticscholar.org For instance, propionamides derived from C2-symmetric azetidines have undergone asymmetric alkylation to produce chiral products. rsc.org Similarly, the diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid esters has been demonstrated, and these esters can be readily converted to the corresponding amides. nih.gov
Derivatives of azetidine-2-carboxamide have also been successfully employed as chiral ligands in metal-catalyzed enantioselective reactions. Enantiopure cis-disubstituted amino azetidines, for example, have been utilized as chiral ligands for copper in the asymmetric Henry (nitroaldol) reaction. bham.ac.ukdntb.gov.ua These reactions have shown remarkable success, particularly with alkyl aldehydes, affording the corresponding nitroalcohols with excellent enantiomeric excess, in some cases exceeding 99%. dntb.gov.ua
Furthermore, azetidine-derived dinuclear zinc catalysts have proven to be highly effective in asymmetric phospha-Michael additions of dialkyl phosphites to α,β-unsaturated carbonyl compounds. nih.gov This catalytic system has demonstrated broad applicability to a range of enones and α,β-unsaturated N-acylpyrroles, consistently producing phosphonate-containing products in high yields and with outstanding enantioselectivities, often up to 99%. nih.gov The rigid framework of the azetidine ligand is credited with creating a precise catalytic pocket that enables this high degree of stereochemical control.
The addition of organozinc reagents, such as diethylzinc, to aldehydes is another area where azetidine-derived chiral catalysts have been successfully applied. documentsdelivered.com These reactions, which form new carbon-carbon bonds and create a chiral secondary alcohol, benefit from the well-defined stereochemical environment provided by the azetidine-based ligand, leading to high levels of enantioselectivity in the products.
The following table summarizes key research findings on the application of azetidine-2-carboxamide derivatives and related structures in enantioselective reactions:
| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Henry Reaction | Copper complex with cis-disubstituted amino azetidine ligand | Alkyl aldehydes and nitromethane | β-nitroalcohols | Up to >99% | Not specified |
| Phospha-Michael Addition | Azetidine-derived dinuclear zinc catalyst | α,β-unsaturated carbonyl compounds and dialkyl phosphites | Phosphonate-containing compounds | Up to 99% | Up to 99% |
| Diethylzinc Addition | Azetidine-derived chiral catalysts | Aldehydes and diethylzinc | Chiral secondary alcohols | High enantioselectivity | Not specified |
| Asymmetric Alkylation | C2-symmetric azetidine chiral auxiliaries | Propionamides | α-alkylated propionamides | High diastereoselectivity | Not specified |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling Azetidine-2-carboxamide hydrochloride in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure access to an eyewash station and emergency shower .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Store the compound in a cool, ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Training : All personnel must undergo hazard-specific training, including decontamination procedures and emergency response, as mandated by institutional safety programs .
Q. How should accidental exposure to this compound be managed?
- First Aid Recommendations :
- Eye Contact : Immediately flush eyes with water for ≥15 minutes, holding eyelids open. Seek medical attention .
- Skin Contact : Rinse affected areas thoroughly with water and remove contaminated clothing. Consult a physician if irritation persists .
- Inhalation : Move the individual to fresh air and administer oxygen if breathing is labored. Avoid mouth-to-mouth resuscitation .
- Documentation : Report all incidents to institutional safety officers and review SDS for compound-specific guidance .
Q. What analytical techniques are recommended for initial characterization of this compound?
- Core Methods :
- FT-IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) and compare to reference spectra .
- Polarimetry : Measure optical rotation ([α]D) to assess enantiomeric purity, critical for stereochemical studies .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm molecular structure and detect impurities. Assign peaks using coupling constants and integration ratios .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high yield and purity?
- Synthetic Strategy :
- Chiral Auxiliaries : Employ (R)- or (S)-configured precursors (e.g., 1-phenylethyl groups) to control stereochemistry during ring closure and amidation steps .
- Catalysis : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee). Monitor reaction progress via TLC/HPLC .
- Workup : Purify via flash chromatography or recrystallization using solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .
Q. How should researchers address contradictions in experimental data (e.g., divergent NMR results) for Azetidine-2-carboxamide derivatives?
- Troubleshooting Framework :
- Replicate Experiments : Confirm reproducibility under identical conditions (temperature, solvent, concentration) .
- Advanced Spectrometry : Use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, NOESY) to resolve structural ambiguities .
- Peer Review : Collaborate with colleagues to validate interpretations and rule out instrumental artifacts .
Q. What strategies ensure robust experimental design for studying this compound’s bioactivity?
- Experimental Planning :
- Controls : Include positive/negative controls (e.g., known enzyme inhibitors) in bioassays to validate assay sensitivity .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values. Use statistical software (e.g., GraphPad Prism) for nonlinear regression analysis .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for studies involving human-derived samples, including informed consent documentation .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Stability Testing Protocol :
- Accelerated Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) for 1–3 months. Analyze degradation products via LC-MS .
- Long-Term Storage : Store aliquots at –20°C in airtight, light-resistant containers. Perform periodic HPLC purity checks (e.g., every 6 months) .
Methodological Best Practices
- Data Integrity : Maintain detailed lab notebooks with raw data, instrument parameters, and environmental conditions to facilitate replication .
- Literature Review : Cross-reference synthetic procedures and safety data from peer-reviewed journals, avoiding non-curated platforms like BenchChem .
- Collaboration : Engage with crystallography or computational chemistry teams to resolve structural uncertainties (e.g., via X-ray diffraction or DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
